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Compound of Interest

Compound Name: C19H20FN306

Cat. No.: B15174627

Introduction

A direct comparative analysis of the compound C19H20FN306 and fluconazole is not feasible
at this time due to the absence of publicly available data on the biological activity and
mechanism of action for C19H20FN306. Searches for this molecular formula have yielded a
PubChem entry (CID 17578778), but no associated experimental studies that would permit a
meaningful comparison.

This guide has been developed to provide researchers, scientists, and drug development
professionals with a comprehensive framework for conducting a comparative analysis of a
novel antifungal candidate (referred to herein as "Compound X") against the well-established
drug, fluconazole. The structure of this guide adheres to the requested format, including data
presentation in tables, detailed experimental protocols, and visualizations of key pathways and
workflows.

Chemical and Physical Properties

A fundamental step in comparing two compounds is to understand their basic chemical and
physical characteristics. This information is crucial for formulation, understanding potential
absorption, distribution, metabolism, and excretion (ADME) properties, and for interpreting
structure-activity relationships.
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Compound X
Property Fluconazole
(C19H20FN306)
Molecular Formula C13H12F2N60 C19H20FN306
Molecular Weight ( g/mol ) 306.27 421.39
2-(2,4-difluorophenyl)-1,3-
Chemical Structure bis(1H-1,2,4-triazol-1- Data Unavailable
yl)propan-2-ol
Sparingly soluble in water,
Solubility soluble in organic solvents like ~ Data Unavailable
methanol and ethanol.
Melting Point (°C) 138-140 Data Unavailable
LogP 0.5 Data Unavailable

Mechanism of Action
Understanding the mechanism by which an antifungal agent exerts its effect is critical for
predicting its spectrum of activity, potential for resistance, and possible toxicities.

Fluconazole:

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme,
lanosterol 14-a-demethylase.[1][2][3][4][5] This enzyme is essential for the conversion of
lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] By
disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the
fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[1][3]

Compound X:

The mechanism of action for Compound X is currently unknown. A thorough investigation
would be required to elucidate its molecular target and downstream effects.

Signaling Pathway of Fluconazole's Mechanism of Action
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Caption: Mechanism of action of fluconazole in inhibiting ergosterol synthesis.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of
an antifungal agent against various fungal pathogens.

Fungal Species Fluconazole MIC (pg/mL) Compound X MIC (ug/mL)
Candida albicans 0.25-2.0 Data Unavailable
Candida glabrata 8 - 64 (often higher) Data Unavailable
Candida krusei Intrinsically resistant Data Unavailable
Cryptococcus neoformans 1-16 Data Unavailable
Aspergillus fumigatus Generally resistant Data Unavailable

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and
excretion, which collectively influence its efficacy and dosing regimen.
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Parameter Fluconazole Compound X

Bioavailability (Oral) >90%]1] Data Unavailable
Protein Binding ~11-12%][2] Data Unavailable
Half-life (hours) ~30[2] Data Unavailable
Metabolism Minimal hepatic metabolism Data Unavailable

_ Primarily renal (>80% as )
Excretion Data Unavailable
unchanged drug)[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and
comparable data.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible
growth of a microorganism.

Methodology (Broth Microdilution):

o Preparation of Antifungal Stock Solutions: Dissolve fluconazole and Compound X in a
suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock
solutions.

o Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in
96-well microtiter plates to achieve a range of final drug concentrations.

¢ Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a
standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland
standard.

 Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plates.

¢ Incubation: Incubate the plates at 35°C for 24-48 hours.
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e Reading Results: The MIC is determined as the lowest drug concentration at which there is
no visible growth.

Experimental Workflow for MIC Determination
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of an antifungal agent in a relevant animal model of
fungal infection.

Methodology (Murine Model of Disseminated Candidiasis):

Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic
infection.

e Infection: Infect the mice intravenously with a standardized inoculum of a pathogenic fungal
strain (e.g., Candida albicans).

o Treatment: Administer fluconazole or Compound X at various dosages and schedules (e.g.,
once daily oral gavage) starting at a defined time post-infection. A vehicle control group
should be included.

e Monitoring: Monitor the animals daily for signs of illness and mortality.

e Endpoint Analysis: At the end of the study, harvest target organs (e.g., kidneys), homogenize
the tissue, and plate serial dilutions on appropriate agar to determine the fungal burden
(colony-forming units per gram of tissue).

Conclusion

While a direct comparison between C19H20FN306 and fluconazole is not possible due to a
lack of data for the former, this guide provides a robust framework for such an analysis. Should
experimental data for C19H20FN306 become available, the methodologies and data
presentation formats outlined here can be utilized to generate a comprehensive and objective
comparison. Fluconazole serves as a critical benchmark in the development of new antifungal
agents, and any novel compound must be rigorously evaluated against such established
standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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